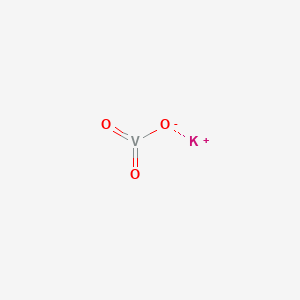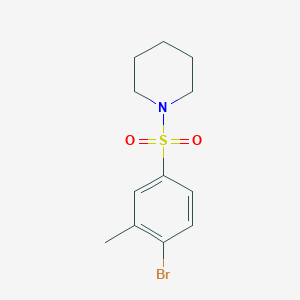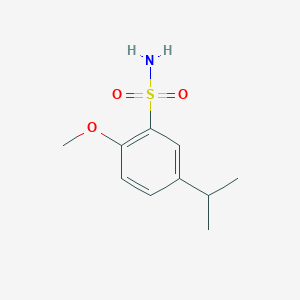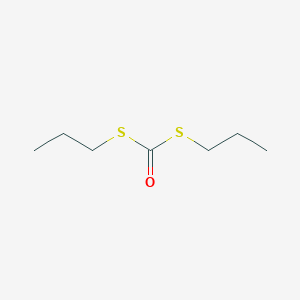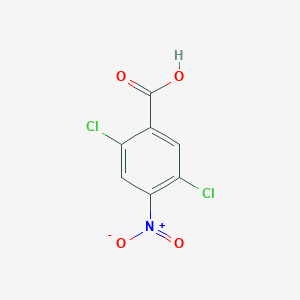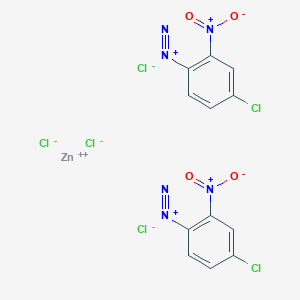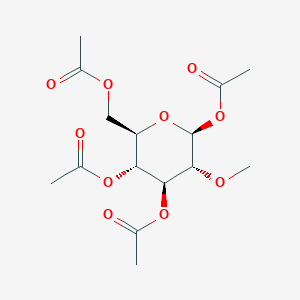
2-O-Methyl-beta-D-glucopyranose tetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-O-Methyl-beta-D-glucopyranose tetraacetate is a carbohydrate molecule that has been widely studied for its potential applications in various scientific fields. It is a derivative of glucose and is often used as a building block for the synthesis of more complex carbohydrates. In
Scientific Research Applications
2-O-Methyl-beta-D-glucopyranose tetraacetate has been used in various scientific research applications. It has been used as a precursor for the synthesis of more complex carbohydrates such as glycosides, glycoproteins, and glycolipids. It has also been used as a substrate for the study of enzymes involved in carbohydrate metabolism.
Mechanism of Action
The mechanism of action of 2-O-Methyl-beta-D-glucopyranose tetraacetate is not fully understood. However, it is known to interact with enzymes involved in carbohydrate metabolism. It has been shown to inhibit the activity of alpha-glucosidase, an enzyme involved in the breakdown of carbohydrates in the small intestine. This inhibition results in a decrease in the absorption of glucose from the diet.
Biochemical and Physiological Effects:
2-O-Methyl-beta-D-glucopyranose tetraacetate has been shown to have several biochemical and physiological effects. It has been shown to lower blood glucose levels in animal studies. It has also been shown to improve insulin sensitivity in diabetic rats. Additionally, it has been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
The advantages of using 2-O-Methyl-beta-D-glucopyranose tetraacetate in lab experiments include its availability, low cost, and ease of synthesis. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 2-O-Methyl-beta-D-glucopyranose tetraacetate. One direction is the study of its potential therapeutic applications in the treatment of diabetes and other metabolic disorders. Another direction is the study of its potential as an antioxidant and anti-inflammatory agent. Further studies are also needed to fully understand its mechanism of action and to optimize its synthesis method for large-scale production.
Conclusion:
In conclusion, 2-O-Methyl-beta-D-glucopyranose tetraacetate is a carbohydrate molecule that has been widely studied for its potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further studies are needed to fully understand its potential therapeutic applications and to optimize its synthesis method for large-scale production.
Synthesis Methods
The synthesis of 2-O-Methyl-beta-D-glucopyranose tetraacetate involves the acetylation of 2-O-methyl-D-glucose using acetic anhydride in the presence of a catalyst such as pyridine. The resulting product is purified using column chromatography to obtain pure 2-O-Methyl-beta-D-glucopyranose tetraacetate. This method has been widely used for the synthesis of 2-O-Methyl-beta-D-glucopyranose tetraacetate in the laboratory.
properties
CAS RN |
14199-54-3 |
|---|---|
Product Name |
2-O-Methyl-beta-D-glucopyranose tetraacetate |
Molecular Formula |
C15H22O10 |
Molecular Weight |
362.33 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H22O10/c1-7(16)21-6-11-12(22-8(2)17)13(23-9(3)18)14(20-5)15(25-11)24-10(4)19/h11-15H,6H2,1-5H3/t11-,12-,13+,14-,15-/m1/s1 |
InChI Key |
BVCQQVDJOODWJR-UXXRCYHCSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC)OC(=O)C)OC(=O)C |
synonyms |
2-O-Methyl-β-D-glucopyranose tetraacetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



